2,3-Dichloro-5-(trichloromethyl)pyridine
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is an important organic intermediate for the agrochemical industry, particularly for the synthesis of fluazinam, fluopicolide, and other pesticidal active pyridine compounds .
Action Environment
It’s known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
The synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine can be achieved through several methods. One common method involves the chlorination of 2-chloro-5-(trichloromethyl)pyridine using chlorine gas in the presence of a catalyst such as molybdenum, tungsten, or ruthenium compounds at temperatures ranging from 70°C to 250°C . Another method involves the conversion of nicotinic acid to this compound using phosphorus pentachloride at elevated temperatures .
Chemical Reactions Analysis
2,3-Dichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions: Chlorine gas, phosphorus pentachloride, and various catalysts are commonly used in reactions involving this compound.
Scientific Research Applications
2,3-Dichloro-5-(trichloromethyl)pyridine is widely used in scientific research, particularly in the field of agrochemistry. It serves as an intermediate in the synthesis of several pesticides, including fluazinam and fluopicolide . These pesticides are crucial for crop protection and enhancing agricultural productivity. Additionally, this compound is used in the development of other pesticidal active pyridine compounds .
Comparison with Similar Compounds
2,3-Dichloro-5-(trichloromethyl)pyridine can be compared with other similar compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine. Both compounds are used as intermediates in the synthesis of agrochemicals, but they differ in their specific applications and the nature of the substituents on the pyridine ring . The presence of the trichloromethyl group in this compound makes it unique in its reactivity and the types of pesticides it helps synthesize .
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trichloromethyl)pyridine
- 2,3-Dichloro-5-(chloromethyl)pyridine
These compounds share structural similarities but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
2,3-dichloro-5-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBWGQSXLITICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029534 | |
Record name | 2,3-Dichloro-5-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pyridine, 2,3-dichloro-5-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
69045-83-6 | |
Record name | 2,3-Dichloro-5-(trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69045-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-(trichloromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3-dichloro-5-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichloro-5-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DICHLORO-5-(TRICHLOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H56Z8J98WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis method described in the research paper?
A1: The research paper [] highlights a novel method for producing 2,3-Dichloro-5-(trichloromethyl)pyridine using phosphorus pentachloride (PCl5) as the chlorinating agent. The reaction occurs at elevated temperatures and pressures. This method is significant as it offers a potentially more efficient and cost-effective way to synthesize this specific compound compared to previously existing methods.
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